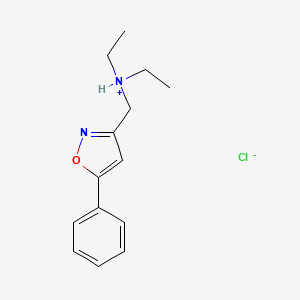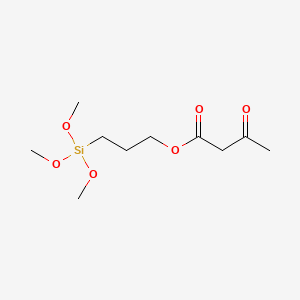![molecular formula C7H5BrN2O2 B3046313 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 122451-00-7](/img/structure/B3046313.png)
6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Übersicht
Beschreibung
6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one, also known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is not fully understood. However, it has been suggested that 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been found to activate the caspase cascade, which is a key pathway involved in apoptosis. Additionally, 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been shown to inhibit the NF-κB pathway, which is a major pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the NF-κB pathway. Additionally, 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has also been shown to be well-tolerated in animal studies, indicating its potential for clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is its wide range of biological activities, making it a promising candidate for the development of novel drugs. Additionally, 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been found to be well-tolerated in animal studies, indicating its potential for clinical use. However, one of the limitations of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Zukünftige Richtungen
There are several future directions for the research of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one. One of the areas of interest is the development of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one and its potential in the treatment of various diseases. Furthermore, the potential of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored. Overall, the research on 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one holds great promise for the development of novel drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been extensively studied for its potential in the treatment of various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has also been shown to be effective against drug-resistant cancer cells. Furthermore, 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c1-10-6-5(12-7(10)11)2-4(8)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBGMCAIFJNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579708 | |
| Record name | 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122451-00-7 | |
| Record name | 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

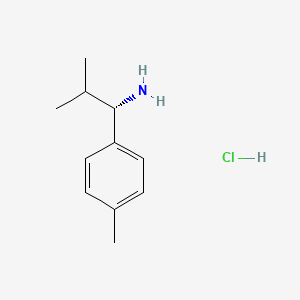



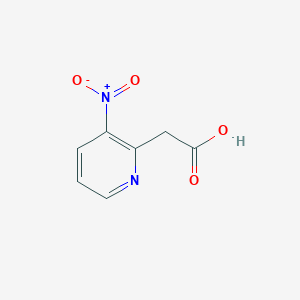
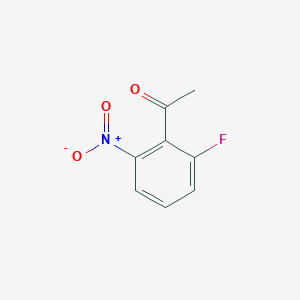



![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B3046245.png)
![Ethanol, 2-[(3-bromophenyl)amino]-](/img/structure/B3046247.png)
